

1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one chemical properties

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one

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An In-depth Technical Guide to **1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one**

Introduction

1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one, also known as 4'-chloro-2,2-dimethylpropiophenone, is an aromatic ketone of significant interest in synthetic organic chemistry. Its structure, featuring a para-substituted chlorophenyl ring attached to a sterically hindered pivaloyl group, imparts unique reactivity and makes it a valuable intermediate in the synthesis of more complex molecules, including potential agrochemicals and pharmaceuticals. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, primary synthetic routes, and characteristic reactivity, offering a technical resource for researchers in drug development and chemical synthesis.

Molecular Identity and Physicochemical Properties

Nomenclature and Structure

The unambiguous identification of a chemical compound is foundational to scientific research. **1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one** is identified by several key descriptors.

- IUPAC Name: **1-(4-chlorophenyl)-2,2-dimethylpropan-1-one**
- Common Synonyms: 4'-Chloro-2,2-dimethylpropiophenone[1]

- CAS Number: 30314-42-2[1]
- Molecular Formula: C₁₁H₁₃ClO[1]
- Molecular Weight: 196.67 g/mol [1]

The molecule's architecture consists of a central carbonyl group linking a 4-chlorophenyl ring to a tert-butyl moiety. This steric hindrance from the tert-butyl group is a defining feature, influencing the ketone's reactivity.

Figure 1: Molecular structure of **1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one**.

Tabulated Physicochemical Data

A summary of key computed and experimental properties is essential for predicting the compound's behavior in various systems.

Property	Value	Source
Molecular Weight	196.67 g/mol	[1]
Molecular Formula	C ₁₁ H ₁₃ ClO	[1]
CAS Number	30314-42-2	[1]
Topological Polar Surface Area (TPSA)	17.07 Å ²	[1]
LogP (Octanol-Water Partition Coeff.)	3.5688	[1]
Hydrogen Bond Donors	0	[1]
Hydrogen Bond Acceptors	1	[1]
Rotatable Bonds	1	[1]

Spectroscopic Characterization

Spectroscopic analysis is critical for the structural confirmation and purity assessment of synthesized compounds. While specific experimental spectra for this exact compound are not

readily available in public databases, its structure allows for the reliable prediction of key spectroscopic features.

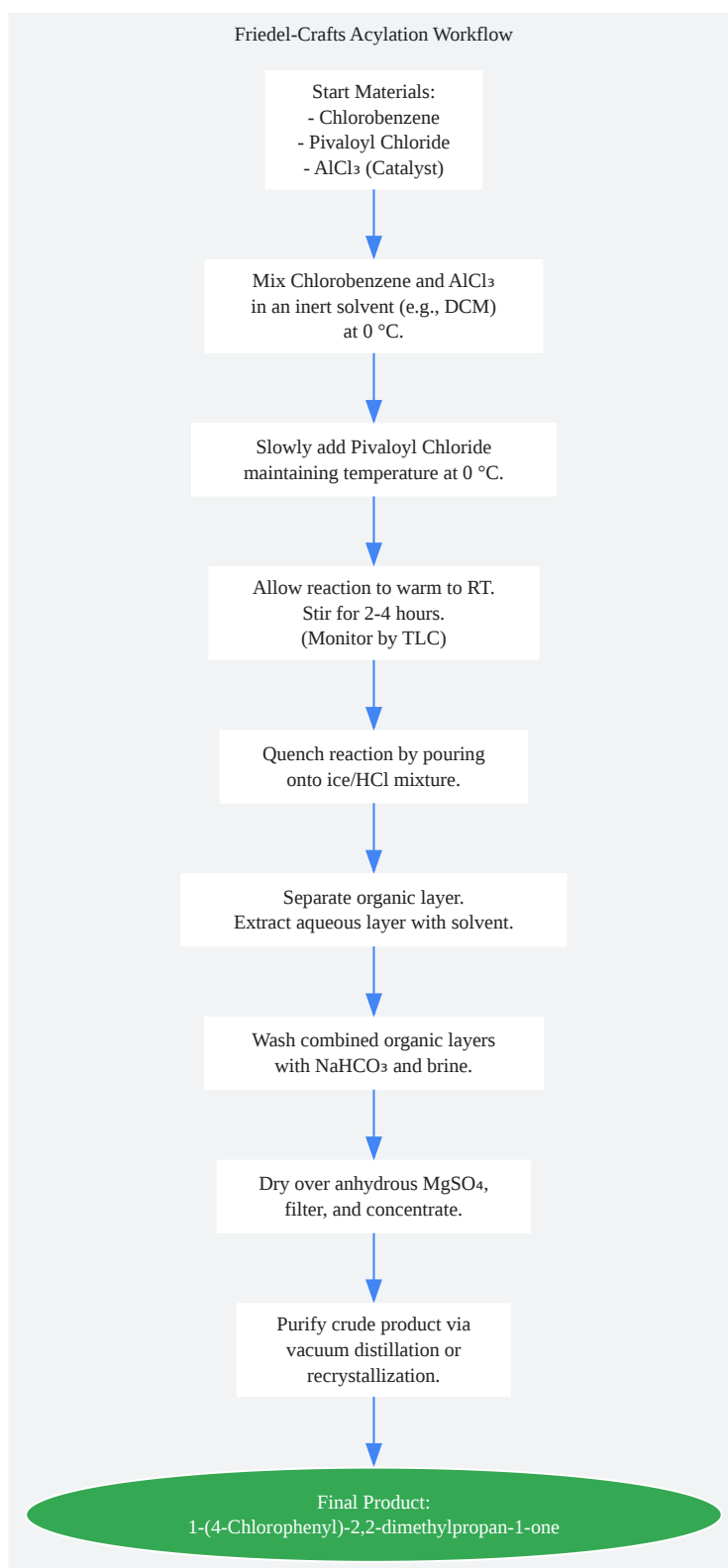
- **^1H NMR Spectroscopy:** The proton NMR spectrum is expected to be simple and highly characteristic. It should feature a prominent singlet around 1.3 ppm, integrating to 9 protons, corresponding to the magnetically equivalent methyl groups of the tert-butyl moiety. The aromatic region should display a pair of doublets between 7.4 and 7.9 ppm, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the carbonyl group will be deshielded and appear further downfield.
- **^{13}C NMR Spectroscopy:** The carbon NMR spectrum will show a signal for the carbonyl carbon around 200-205 ppm. Other key signals include those for the quaternary carbon of the tert-butyl group (~45 ppm), the tert-butyl methyl carbons (~28 ppm), and four distinct signals in the aromatic region (typically 128-140 ppm).
- **Infrared (IR) Spectroscopy:** The most prominent feature in the IR spectrum is a strong, sharp absorption band corresponding to the carbonyl ($\text{C}=\text{O}$) stretch, expected in the region of $1680\text{-}1695\text{ cm}^{-1}$. The position is indicative of an aryl ketone. Additional bands will be present for C-H stretching of the alkyl and aromatic groups ($\sim 2900\text{-}3100\text{ cm}^{-1}$) and C=C stretching of the aromatic ring ($\sim 1600\text{ cm}^{-1}$).
- **Mass Spectrometry (MS):** In mass spectrometry, the molecular ion peak (M^+) would be observed at m/z 196. A characteristic isotopic pattern for the presence of one chlorine atom ($\text{M}+2$ peak at ~33% intensity of M^+) would be expected at m/z 198. A major fragmentation pathway would be the alpha-cleavage to lose the tert-butyl group, resulting in a prominent peak at m/z 139 (chlorobenzoyl cation).

Synthesis and Reactivity

Primary Synthetic Route: Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing **1-(4-chlorophenyl)-2,2-dimethylpropan-1-one** is the Friedel-Crafts acylation of chlorobenzene with pivaloyl chloride (2,2-dimethylpropanoyl chloride). This reaction is an electrophilic aromatic substitution catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl_3).

The mechanism involves the formation of a highly electrophilic pivaloyl cation intermediate from the reaction of pivaloyl chloride with AlCl_3 . This cation then attacks the electron-rich chlorobenzene ring. The chloro group is an ortho-, para-directing deactivator; however, due to the significant steric bulk of the pivaloyl cation, substitution occurs almost exclusively at the less hindered para position, leading to high regioselectivity for the desired product.



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Figure 2: Workflow for the synthesis via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation

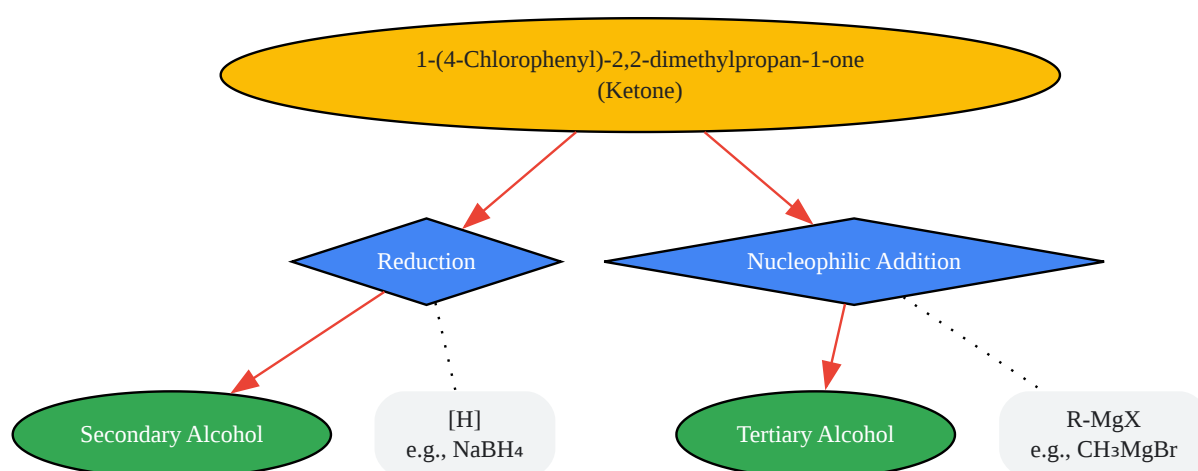
- **Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl_3 , 1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM).
- **Cooling:** Cool the suspension to 0 °C in an ice-water bath.
- **Reagent Addition:** Add chlorobenzene (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl_3 suspension. Subsequently, add pivaloyl chloride (1.05 equivalents) to the dropping funnel and add it dropwise over 1 hour, ensuring the internal temperature does not exceed 5-10 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- **Workup:** Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum complex.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
- **Washing:** Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO_3) solution and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure **1-(4-chlorophenyl)-2,2-dimethylpropan-1-one**.

Chemical Reactivity

The reactivity of **1-(4-chlorophenyl)-2,2-dimethylpropan-1-one** is dominated by its ketone functional group. The adjacent bulky tert-butyl group sterically hinders the carbonyl carbon,

which can slow the rate of nucleophilic attack compared to less hindered ketones.

- **Reduction:** The ketone can be readily reduced to the corresponding secondary alcohol, 1-(4-chlorophenyl)-2,2-dimethylpropan-1-ol. Standard reducing agents like sodium borohydride (NaBH_4) in an alcoholic solvent will efficiently perform this transformation.^[2] For stereoselective synthesis of a single enantiomer of the alcohol, asymmetric reduction methods using chiral catalysts (e.g., CBS reduction or asymmetric transfer hydrogenation) are required.^[2]
- **Nucleophilic Addition:** It can undergo nucleophilic addition with organometallic reagents such as Grignard or organolithium reagents. For example, reaction with methylmagnesium bromide would yield the tertiary alcohol 1-(4-chlorophenyl)-2,2,3-trimethylbutan-2-ol after an aqueous workup. The steric hindrance may necessitate more forcing conditions compared to unhindered ketones.
- **Enolate Formation:** Although sterically hindered, it is possible to form an enolate under strong, non-nucleophilic basic conditions (e.g., Lithium diisopropylamide, LDA). However, because there are no α -protons on the pivaloyl side, enolization can only occur towards the aromatic ring, which is energetically unfavorable and generally does not happen. This lack of α -hydrogens prevents common ketone reactions like aldol condensations and halogenation at the alpha-position.



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Figure 3: Key reactivity pathways of the ketone functional group.

Applications in Synthesis

1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one serves primarily as a building block or intermediate in multi-step organic syntheses. While direct applications are not widely documented, its structural motifs are found in biologically active compounds. For instance, related structures are key intermediates in the production of fungicides like cyproconazole and tebuconazole.[3][4] The combination of the chlorophenyl group and a sterically defined ketone makes it a suitable precursor for synthesizing chiral alcohols and other complex targets where precise control of molecular architecture is required.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed. Based on data for structurally similar compounds and general ketone hazards, the following precautions are advised:

- Hazards: May cause skin, eye, and respiratory irritation.[5] Handle in a well-ventilated area or chemical fume hood.
- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
- Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]

Disclaimer: This information is for guidance and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the specific SDS for the material before use.

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